molecular formula C7H8ClNNaO3S+ B14738590 Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid CAS No. 6274-33-5

Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid

Cat. No.: B14738590
CAS No.: 6274-33-5
M. Wt: 244.65 g/mol
InChI Key: NWICWPOKPPBLEX-UHFFFAOYSA-N
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Description

Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7ClNNaO3S. It is also known by other names such as 5-chloro-4-methylaniline-2-sulfonic acid sodium salt and 5-chloro-p-toluidine-2-sulfonic acid sodium salt . This compound is a white to almost white powder or crystal and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add halogen atoms to the aromatic ring .

Scientific Research Applications

Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

6274-33-5

Molecular Formula

C7H8ClNNaO3S+

Molecular Weight

244.65 g/mol

IUPAC Name

sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8ClNO3S.Na/c1-4-2-6(9)7(3-5(4)8)13(10,11)12;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1

InChI Key

NWICWPOKPPBLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

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